molecular formula C6H4ClN3O B13543478 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol

Cat. No.: B13543478
M. Wt: 169.57 g/mol
InChI Key: NQFARXPZGJHVDX-UHFFFAOYSA-N
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Description

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol is a heterocyclic compound with a molecular formula of C6H4ClN3O. It is a versatile chemical compound known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4th position and a hydroxyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure high efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of Janus kinase (JAK) enzymes, interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune response. By inhibiting JAK enzymes, the compound can modulate immune responses and reduce inflammation .

Comparison with Similar Compounds

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(11)1-8-6(4)10-2-9-5/h1-2,11H,(H,8,9,10)

InChI Key

NQFARXPZGJHVDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)O

Origin of Product

United States

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